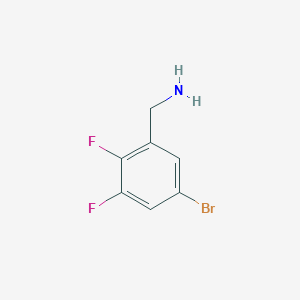

5-Bromo-2,3-difluorobenzyl amine

Descripción general

Descripción

5-Bromo-2,3-difluorobenzyl amine is a useful research compound. Its molecular formula is C7H6BrF2N and its molecular weight is 222.03 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

5-Bromo-2,3-difluorobenzyl amine is a compound of increasing interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, interactions with biological molecules, and its applications in various fields.

Chemical Structure and Properties

This compound has a molecular formula of C7H6BrF2N. The presence of bromine and fluorine atoms on the benzene ring significantly influences its electronic properties, which can affect its reactivity and interactions with biological systems. The compound appears as a colorless to pale yellow liquid and is notable for its reactivity in nucleophilic substitution reactions and potential interactions with various enzymes.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound.

- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cell lines. For example, one study reported that derivatives of similar structures exhibited IC50 values ranging from 0.5 to 1 μM against various cancer cell lines, indicating significant cytotoxicity .

-

Case Studies :

- A derivative demonstrated effective inhibition of androgen receptor functions in prostate cancer cell lines (PC-3 and LNCaP), with IC50 values of 12.19 ± 0.25 μM and 11.2 ± 0.13 μM, respectively .

- Another study indicated that similar compounds could suppress tumor growth in vivo, suggesting that this compound may also exhibit efficacy in animal models .

Interaction with Biological Molecules

The compound's interaction with enzymes is crucial for its biological activity:

- Alcohol Dehydrogenase Interaction : Similar compounds have been shown to interact with alcohol dehydrogenase 1C, which suggests that this compound may influence alcohol metabolism pathways . This interaction could have implications for understanding the compound's effects on metabolic processes.

- Biochemical Pathways : The compound's potential role in modulating biochemical pathways highlights its importance in drug design and therapeutic applications. Its interactions could lead to the development of new treatments for metabolic disorders or cancers.

Applications in Research and Industry

This compound is not only significant in pharmacology but also finds applications across various scientific domains:

- Chemistry : It serves as an intermediate in synthesizing more complex organic molecules, particularly in pharmaceuticals and agrochemicals .

- Biology : The compound is utilized in biochemical studies to investigate enzyme interactions and metabolic pathways involving halogenated benzyl amines .

- Medicine : Its potential therapeutic properties are being explored for antimicrobial and anticancer activities .

Summary Table of Biological Activities

| Activity Type | Description | IC50 Values |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | 0.5 - 1 μM |

| Androgen Receptor Inhibition | Effective against prostate cancer cell lines | PC-3: 12.19 μM; LNCaP: 11.2 μM |

| Alcohol Metabolism Interaction | Modulates enzyme activity | Not specified |

Aplicaciones Científicas De Investigación

Common Synthetic Routes:

- Bromination : The initial step involves brominating 2,3-difluorotoluene using bromine or hydrobromic acid.

- Amination : Subsequent reactions involve introducing an amine group through nucleophilic substitution.

Medicinal Chemistry

5-Bromo-2,3-difluorobenzyl amine serves as a crucial intermediate in the synthesis of various biologically active compounds. Its derivatives have been explored for their potential as enzyme inhibitors and receptor modulators.

- Case Study : A study investigated the use of 5-bromo-2,3-difluorobenzyl derivatives as inhibitors for the von Hippel-Lindau (VHL) protein, which plays a role in cancer biology. The derivatives demonstrated significant binding affinity, suggesting their potential as therapeutic agents against certain cancers .

This compound also finds applications in agrochemical formulations, where it is used to synthesize herbicides and pesticides that target specific biological pathways in plants.

Comparison with Related Compounds

The unique substitution pattern of this compound distinguishes it from other similar compounds:

| Compound | Key Feature |

|---|---|

| This compound | Unique reactivity due to specific halogen positioning |

| 4-Bromo-2-fluorobenzyl amine | Different electronic properties due to substitution |

| 5-Chloro-2,3-difluorobenzyl amine | Less biological activity compared to brominated analog |

Análisis De Reacciones Químicas

3.1. Suzuki Cross-Coupling Reactions

The bromide substituent on the aromatic ring enables this compound to participate in palladium-catalyzed Suzuki cross-coupling reactions with arylboronic acids.

-

Catalysts : Pd(PPh3)4 or Pd2(dba)3 with ligands like Xantphos or S-Phos .

-

Conditions : Cs2CO3 or K3PO4 as base, dioxane/water (5:1) at 80–120°C .

| Reaction Type | Arylboronic Acid | Yield | Product Type |

|---|---|---|---|

| Suzuki Coupling | Phenylboronic acid | 48–65% | Biaryl derivatives |

3.2. Amine Protection (BOC and Related Reactions)

The amine group undergoes solvent-free N-BOC protection using tert-butyl carbamate reagents:

| Reaction | Reagents | Yield | Product |

|---|---|---|---|

| N-BOC Protection | BocCl, HOBt, DIPEA | 70–80% | tert-Butyl carbamate |

3.3. Nucleophilic Substitution at the Amine Group

The amine group reacts with electrophiles (e.g., acyl chlorides, alkyl halides) under basic conditions:

| Reaction | Electrophile | Yield | Product |

|---|---|---|---|

| Acylation | AcCl, DIPEA | 50–65% | N-Acyl derivatives |

Analytical Characterization

The compound is typically analyzed using:

-

NMR Spectroscopy : 1H (600 MHz) and 13C (150 MHz) in CDCl3 .

-

Mass Spectrometry : ESI-MS for molecular weight confirmation .

| Technique | Key Peaks | Reference |

|---|---|---|

| 1H NMR | δ 7.42 (ddd), 7.19 (d) | |

| 13C NMR | δ 158.0 (C=O), 129.5 (aromatic C) |

Propiedades

IUPAC Name |

(5-bromo-2,3-difluorophenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrF2N/c8-5-1-4(3-11)7(10)6(9)2-5/h1-2H,3,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXMVBKWCJOEYTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1CN)F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.